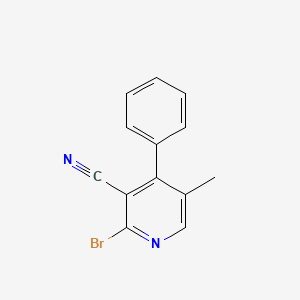
2-Bromo-5-methyl-4-phenylnicotinonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Bromo-5-methyl-4-phenylnicotinonitrile is an organic compound with the molecular formula C13H9BrN2. It is a derivative of nicotinonitrile, featuring a bromine atom at the 2-position, a methyl group at the 5-position, and a phenyl group at the 4-position.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-5-methyl-4-phenylnicotinonitrile typically involves the bromination of 5-methyl-4-phenylnicotinonitrile. The reaction is carried out using bromine or a brominating agent in the presence of a suitable solvent, such as acetic acid or dichloromethane. The reaction conditions often require controlled temperatures to ensure selective bromination at the 2-position .
Industrial Production Methods: Industrial production of this compound may involve a one-pot synthesis method to streamline the process and reduce costs. This method can include the use of non-polar solvents and catalysts to enhance the yield and purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions: 2-Bromo-5-methyl-4-phenylnicotinonitrile can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions to form more complex molecules.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide can be used.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted nicotinonitrile derivatives .
Aplicaciones Científicas De Investigación
2-Bromo-5-methyl-4-phenylnicotinonitrile has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds.
Material Science: The compound is explored for its potential use in the development of organic semiconductors and other advanced materials.
Biological Studies: It serves as a probe in biochemical assays to study enzyme interactions and other biological processes.
Mecanismo De Acción
The mechanism of action of 2-Bromo-5-methyl-4-phenylnicotinonitrile involves its interaction with specific molecular targets. The bromine atom and the nitrile group play crucial roles in its reactivity and binding affinity. The compound can interact with enzymes and receptors, influencing various biochemical pathways. Detailed studies on its mechanism of action are ongoing to fully understand its effects .
Comparación Con Compuestos Similares
- 2-Bromo-4-phenylnicotinonitrile
- 5-Methyl-4-phenylnicotinonitrile
- 2-Bromo-5-methylpyridine
Comparison: Compared to its analogs, 2-Bromo-5-methyl-4-phenylnicotinonitrile is unique due to the combined presence of the bromine, methyl, and phenyl groups, which confer distinct chemical properties and reactivity. This uniqueness makes it a valuable compound for specific applications in research and industry .
Propiedades
Número CAS |
65996-21-6 |
|---|---|
Fórmula molecular |
C13H9BrN2 |
Peso molecular |
273.13 g/mol |
Nombre IUPAC |
2-bromo-5-methyl-4-phenylpyridine-3-carbonitrile |
InChI |
InChI=1S/C13H9BrN2/c1-9-8-16-13(14)11(7-15)12(9)10-5-3-2-4-6-10/h2-6,8H,1H3 |
Clave InChI |
FIQSIKMZGGEQFZ-UHFFFAOYSA-N |
SMILES canónico |
CC1=CN=C(C(=C1C2=CC=CC=C2)C#N)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


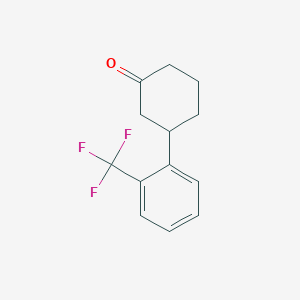
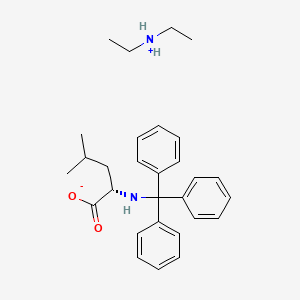
![1'-Benzyl-7-fluoro-4,5-dihydro-3H-spiro[benzo[B][1,4]oxazepine-2,4'-piperidine]](/img/structure/B13085817.png)
![2-[1-(Propan-2-yl)-1H-1,2,4-triazol-5-yl]propanoic acid](/img/structure/B13085825.png)


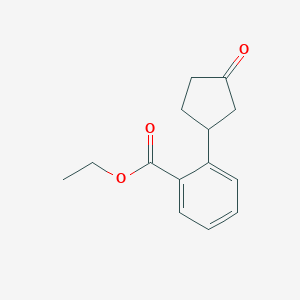
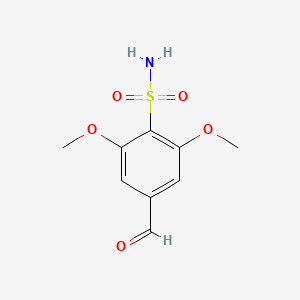

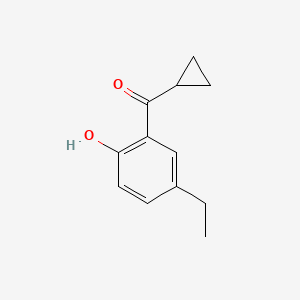
![4-Chloro-3-isopropylisothiazolo[5,4-D]pyrimidine](/img/structure/B13085855.png)
![2,4,5,7-Tetrahydropyrano[3,4-c]pyrazole-7-carboxylic acid](/img/structure/B13085857.png)

![tert-Butyl 3-amino-5-bromo-2,3-dihydrospiro[indene-1,4'-piperidine]-1'-carboxylate](/img/structure/B13085875.png)
